molecular formula C11H18N2O B1433963 1-(2,2,5,5-tetramethyloxolan-3-yl)-1H-pyrazole CAS No. 1601130-62-4

1-(2,2,5,5-tetramethyloxolan-3-yl)-1H-pyrazole

Cat. No. B1433963
CAS RN: 1601130-62-4
M. Wt: 194.27 g/mol
InChI Key: OJOYIFJAHKTWEL-UHFFFAOYSA-N
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Description

1-(2,2,5,5-tetramethyloxolan-3-yl)-1H-pyrazole, also known as TMP-pyrazole, is an organic compound with a molecular formula of C7H12N2O. It is a member of the pyrazole family and is used in various scientific research applications. TMP-pyrazole is a versatile organic compound that can be used in a variety of laboratory experiments due to its high solubility in organic solvents and its high stability in a variety of conditions.

Scientific Research Applications

1. Synthesis and Characterization

  • A study by Dhevaraj, Gopalakrishnan, & Pazhamalai (2019) focused on the synthesis of multi-heterocyclic anti-bacterial drugs, including 3-(4-(tetrazol-1-yl)phenyl)-5-phenyl-1H-pyrazoles, using a weak acidic catalyst. The structures of these compounds were confirmed by various spectral studies.
  • Adib et al. (2014) reported a one-pot, three-component synthesis of 3-(1H-pyrazol-1-yl)-4H,7H-[1,2,4,5]tetraazino[6,1-b][1,3]benzoxazin-7-ones under solvent-free conditions.

2. Biological Evaluation

  • Hu et al. (2011) described the microwave-assisted synthesis of N-(1H-tetrazol-5-yl) derivatives of 3-methyl-1-phenyl-1H-pyrazole-5-carboxamide with notable bacteriocidal, pesticidal, herbicidal, and antimicrobial activities.
  • Kumbar et al. (2018) synthesized novel coumarin pyrazoline moieties combined with tetrazoles, which hold potential for photonic and electronic devices due to their spectroscopic properties.

3. Computational and Molecular Docking Studies

  • The work by Yasser H. Zaki, A. R. Sayed, & S. Elroby (2016) includes an efficient synthesis protocol and molecular orbital calculations of pyrazole derivatives, with a focus on their biological activity.
  • Liao et al. (2022) conducted a study on 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, involving density functional theory (DFT) to calculate the molecular structure, showing consistency with X-ray diffraction results.

4. Structural and Thermal Analysis

  • Research by Colombo et al. (2011) on pyrazolate-bridged metal–organic frameworks showed high thermal and chemical stability, useful for potential applications in catalytic processes.

5. Antioxidant and Antidiabetic Activity

  • Kaushik, Kumar, & Kumar (2016) synthesized 1-[(5-substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives, showing promising antioxidant and antidiabetic activities.

properties

IUPAC Name

1-(2,2,5,5-tetramethyloxolan-3-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-10(2)8-9(11(3,4)14-10)13-7-5-6-12-13/h5-7,9H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOYIFJAHKTWEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(O1)(C)C)N2C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2,5,5-tetramethyloxolan-3-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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